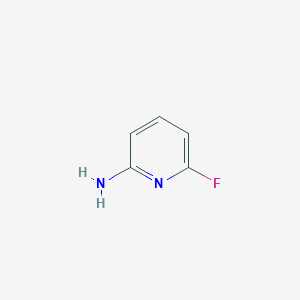

2-Amino-6-fluoropyridine

Description

2-Amino-6-fluoropyridine (CAS 1597-32-6) is a fluorinated pyridine derivative with the molecular formula C₅H₅FN₂ and a molecular weight of 112.10–112.11 g/mol . It is a white to off-white solid with a melting point of 57–62°C and a boiling point of 225.0±20.0°C . Key properties include a density of 1.257±0.06 g/cm³ and moderate water solubility due to its polar amine and fluorine substituents . The compound is synthesized via nucleophilic aromatic substitution, where 2,6-difluoropyridine reacts with ammonia under heating (105°C for 15 hours), yielding 94% product .

Safety data classify it as non-hazardous but note irritant effects on skin/eyes and respiratory toxicity upon prolonged exposure . Its primary applications include use as a pharmaceutical intermediate, particularly in 18F-labeled probes for studying DNA topoisomerase II inhibitors .

Propriétés

IUPAC Name |

6-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZALKVXCOUSWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375745 | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-32-6 | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-6-fluoropyridine can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2,6-difluoropyridine with ammonia. The reaction is typically carried out in a sealed steel tube at elevated temperatures (around 105°C) for about 15 hours. The reaction mixture is then cooled, and the product is isolated by filtration and drying .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-6-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Substitution Reactions: The fluorine atom can be replaced by other substituents through substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Ammonia or amines are commonly used as nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

Nucleophilic Substitution: Various amino-substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Amino-6-fluoropyridine is characterized by the following molecular features:

- Molecular Formula : CHFN

- Molecular Weight : Approximately 114.11 g/mol

- Structure : Contains an amino group at the 2-position and a fluorine atom at the 6-position of the pyridine ring.

This unique arrangement of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound in various applications.

Building Block for Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its fluorine atom can significantly influence the pharmacokinetic properties of the resulting drugs, such as their potency and selectivity. Research has indicated that derivatives of 2-A-6-F can lead to the development of new pharmaceuticals targeting specific diseases, including cancer and infectious diseases .

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that 2-A-6-F is integral in synthesizing compounds that inhibit O6-methylguanine-DNA methyltransferase (MGMT), a protein associated with resistance to alkylating agents in cancer therapy. The synthesized radioligand showed promise for use in positron emission tomography (PET) to assess MGMT status in tumor tissues .

- Antimicrobial Activity : Research has highlighted the potential of 2-A-6-F derivatives as effective antimicrobial agents against various bacterial strains. The structure-activity relationship studies indicate that modifications at the pyridine ring can enhance antibacterial efficacy .

Biological Interactions

The interaction studies involving this compound often focus on its binding affinity to various biological targets. These studies are crucial for understanding its potential therapeutic applications, including:

- Inhibition of Enzymes : Compounds derived from 2-A-6-F have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling .

- Antiproliferative Effects : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, making it a candidate for further development into anticancer therapies.

Radiopharmaceutical Applications

The incorporation of fluorine into pharmaceutical compounds enhances their imaging capabilities. For instance:

- Radioligand Development : The synthesis of glucose-conjugated radioligands using this compound has been explored for targeted imaging of tumors via PET scans. This application leverages the compound's ability to bind selectively to tumor tissues over normal tissues, facilitating better diagnostic outcomes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-5-fluoropyridine | Structure | Substituted at position 5; different biological activity. |

| 3-Amino-6-fluoropyridine | Structure | Amino group at position 3; distinct reactivity profile. |

| 4-Amino-6-fluoropyridine | Structure | Amino group at position 4; potential for different interactions. |

The specific positioning of the amino and fluorine groups in this compound significantly influences its chemical reactivity and biological activity compared to its isomers.

Mécanisme D'action

The mechanism of action of 2-Amino-6-fluoropyridine depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physical Properties of Selected Aminopyridines

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| This compound | 112.11 | 57–62 | 225±20 | 0.4 |

| 2-Amino-6-methylpyridine | 122.15 | 128–130 | 265±25 | 1.2 |

| 2-Cyano-6-fluoropyridine | 122.10 | 45–47 | 210±15 | 1.8 |

Activité Biologique

2-Amino-6-fluoropyridine is an organic compound characterized by the presence of an amino group at the second position and a fluorine atom at the sixth position of the pyridine ring. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications as a building block for more complex molecules.

- Molecular Formula : CHFN

- Molecular Weight : 112.10 g/mol

- Structure : The presence of fluorine enhances its electron-withdrawing properties, which can influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its role as a precursor in the synthesis of fluorinated analogs of biologically active compounds. Its unique structure allows it to interact with various biochemical pathways, making it a valuable compound in pharmacology and agrochemistry.

The biological activity of this compound is largely attributed to:

- Fluorination Effects : The fluorine atom can modify the lipophilicity and metabolic stability of compounds, enhancing their pharmacokinetic properties.

- Target Interactions : It can act on multiple biological targets, including receptors and enzymes involved in signal transduction pathways.

Applications in Research and Medicine

-

Pharmaceutical Development :

- CNS Targeting : It has been investigated for its potential use in developing drugs targeting the central nervous system (CNS), particularly for conditions like depression and anxiety due to its ability to modulate neurotransmitter systems .

- Cancer Therapy : Compounds derived from this compound have shown promise in cancer treatment, particularly as inhibitors of DNA repair proteins like O6-methylguanine-DNA methyltransferase (MGMT), which is associated with resistance to alkylating agents .

- Imaging Agents :

- Agrochemical Applications :

Case Study 1: Synthesis and Evaluation of Imaging Agents

In a study evaluating [^18F]DCFPyL, researchers found that it exhibited significant uptake in PSMA-positive tumors, with a tumor-to-background ratio that supports its use as a PET imaging agent. The uptake was quantified at approximately 46.7% injected dose per gram (ID/g) at 30 minutes post-injection, highlighting its potential for clinical applications in cancer diagnostics .

Case Study 2: Inhibition of MGMT

Research on a glucose-conjugated derivative of this compound demonstrated its effectiveness as a radiotracer for assessing MGMT status in tumors. This finding is significant as MGMT levels correlate with resistance to certain chemotherapeutic agents, suggesting that this compound could aid in personalizing cancer treatment strategies .

Comparative Analysis with Related Compounds

A comparison table illustrates the differences between this compound and other fluorinated pyridines:

| Compound | Position of Fluorine | Biological Activity |

|---|---|---|

| 2-Amino-3-fluoropyridine | 3 | Moderate CNS activity |

| 2-Amino-4-fluoropyridine | 4 | Antimicrobial properties |

| This compound | 6 | High CNS targeting; cancer imaging |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-6-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or fluorination of pre-functionalized pyridine derivatives. For example, describes analogous fluorinated pyridine syntheses using NaH or BrCH₂CH₂F in solvents like THF or Et₂O, with yields ranging from 31% to 81% depending on reagent stoichiometry and reaction time. Lower yields (e.g., 31% for compound 14) may result from incomplete deprotection or side reactions, suggesting optimization via controlled temperature (0–25°C) and inert atmospheres. Purification often involves column chromatography or recrystallization .

Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?

- Methodological Answer : Structural confirmation relies on ¹H NMR and ¹⁹F NMR spectroscopy. For fluorinated pyridines, ¹⁹F NMR chemical shifts typically range between -100 to -200 ppm, depending on electronic effects. highlights the use of NMR to confirm substituent positions in related compounds (e.g., 6-(3-fluoropropyl)-4-methylpyridin-2-amine). Additionally, high-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula (C₅H₅FN₂; MW 112.11) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) advise using personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles. specifies firefighting measures (e.g., water spray instead of straight streams) and spill containment using non-combustible absorbents. Work should be conducted in a fume hood to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity for this compound synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 31% vs. 81% in ) may arise from variations in reaction kinetics, solvent polarity, or purification techniques. Systematic analysis includes:

- Replication : Reproduce conditions with strict control of moisture/oxygen.

- Parameter Screening : Test solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and temperatures.

- Analytical Validation : Use HPLC or GC-MS to assess purity and identify byproducts .

Q. What strategies optimize fluorination efficiency in this compound derivatives?

- Methodological Answer : Fluorination efficiency depends on:

- Electrophilic vs. Nucleophilic Routes : Electrophilic agents (e.g., Selectfluor®) may improve regioselectivity over nucleophilic agents like KF.

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling reactions, as seen in for alkyl-fluorine bond formation.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield in heterocyclic fluorination .

Q. How does fluorination at the 6-position influence the electronic and reactivity profile of 2-aminopyridine?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect decreases electron density at the pyridine ring, altering:

- Basicity : Reduced basicity of the amino group (pKa shifts).

- Reactivity : Enhanced susceptibility to electrophilic substitution at electron-deficient positions.

- Solubility : Increased lipophilicity compared to non-fluorinated analogs. Computational studies (e.g., DFT calculations) can model these effects .

Key Considerations for Experimental Design

- Reproducibility : Document solvent drying and reagent sourcing (e.g., anhydrous NaH in ).

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.